molecular formula C12H14O B3022899 2-(4-Methylphenyl)cyclopentan-1-one CAS No. 22460-07-7

2-(4-Methylphenyl)cyclopentan-1-one

Cat. No. B3022899
CAS RN: 22460-07-7
M. Wt: 174.24 g/mol
InChI Key: NOIVYHKOJQZICD-UHFFFAOYSA-N
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Description

The compound "2-(4-Methylphenyl)cyclopentan-1-one" is a cyclopentanone with a 4-methylphenyl substituent. Cyclopentanones are a group of compounds that have a five-membered ring with a ketone functional group. The methylphenyl group, also known as a tolyl group, suggests that the compound has potential aromatic properties due to the phenyl ring.

Synthesis Analysis

The synthesis of related cyclopentanone compounds involves various strategies. For instance, the synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, was achieved with high enantiomeric and diastereomeric excess, indicating the potential for stereoselective synthesis methods for such compounds . Another related synthesis is the unexpected formation of 2,2-bis-(4-hydroxyphenyl)-cyclopentanone from a reductive coupling reaction, which suggests that cyclopentanones can be synthesized through coupling reactions and may undergo rearrangements .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives can be complex due to the presence of substituents that can influence the overall geometry and electronic distribution. For example, the photochromism study of perfluorocyclopentene derivatives indicates that substituents at para positions of the phenyl groups can affect the rates of photocyclization reactions, although they do not significantly alter the activation energies of these reactions . This suggests that the molecular structure of "2-(4-Methylphenyl)cyclopentan-1-one" could also exhibit unique electronic and photochemical properties.

Chemical Reactions Analysis

Cyclopentanone compounds can participate in various chemical reactions. The one-electron oxidation of related compounds, such as 2-(4-methoxyphenyl)-2-methylpropanoic acid, leads to radical cations and subsequent decarboxylation, indicating that "2-(4-Methylphenyl)cyclopentan-1-one" may also undergo similar oxidation reactions . Additionally, the synthesis of 4-methylenecyclopentenes through allylmetalation and subsequent Pd(0)-catalyzed cyclization demonstrates the reactivity of cyclopentanone derivatives in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives can be influenced by their molecular structure. For instance, the quantum mechanical study of 4-methyl-2-cyanobiphenyl provides insights into the vibrational frequencies, NMR chemical shifts, and hyperpolarizabilities of such compounds . These properties are crucial for understanding the behavior of "2-(4-Methylphenyl)cyclopentan-1-one" in different environments and could be used to predict its reactivity and stability.

Relevant Case Studies

Case studies involving cyclopentanone derivatives often focus on their applications in various fields. For example, the development of a routine analysis method for 4-mercapto-4-methylpentan-2-one in wine highlights the importance of these compounds in flavor and fragrance industries . Additionally, the toxicologic and dermatologic review of 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one as a fragrance ingredient emphasizes the need for safety assessments of cyclopentanone derivatives used in consumer products .

Safety And Hazards

The safety information for “2-(4-Methylphenyl)cyclopentan-1-one” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2-(4-methylphenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-5-7-10(8-6-9)11-3-2-4-12(11)13/h5-8,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVYHKOJQZICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506051
Record name 2-(4-Methylphenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)cyclopentan-1-one

CAS RN

22460-07-7
Record name 2-(4-Methylphenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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